[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine
Description
Historical Context of Imidazole Chemistry Evolution
The discovery of imidazole in 1858 by Heinrich Debus marked a pivotal moment in heterocyclic chemistry. Debus’s original synthesis involved the condensation of glyoxal, formaldehyde, and ammonia, yielding a compound initially termed glyoxaline . This method, though low-yielding, laid the foundation for subsequent innovations in imidazole chemistry. By 1887, Arthur Rudolf Hantzsch formalized the name imidazole, recognizing its structural duality as a five-membered ring containing two nitrogen atoms at non-adjacent positions .
Imidazole’s biological significance became evident through its presence in histidine, purines, and histamine, underscoring its role in enzymatic catalysis and genetic material . The discovery of imidazole-containing alkaloids and pharmaceuticals, such as the antifungal agent clotrimazole and the sedative midazolam, further solidified its importance in drug design . Early 20th-century research revealed imidazole’s amphoteric nature, enabling its function as both a weak acid (pK~a~ ≈ 14.5) and base (pK~a~ ≈ 7.0), a property critical to its buffer applications in biochemical assays .
Significance of Fluorinated Imidazole Derivatives in Contemporary Research
Fluorination has emerged as a strategic modification in medicinal chemistry, enhancing drug bioavailability, metabolic stability, and target affinity. The introduction of fluorine atoms into imidazole derivatives alters electronic and steric properties, often improving pharmacokinetic profiles. For example, fluorinated imidazoles exhibit increased lipophilicity, facilitating blood-brain barrier penetration for central nervous system (CNS)-targeted therapies .
Recent studies highlight the role of 4-fluorobenzyl groups in modulating receptor interactions. The electronegative fluorine atom induces electron-withdrawing effects, stabilizing charge-transfer complexes and enhancing binding to hydrophobic enzyme pockets . This modification has been leveraged in antiviral and anticancer agents, where fluorine’s small atomic radius minimizes steric hindrance while optimizing van der Waals interactions .
Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Imidazole Derivatives
| Property | Fluorinated Derivative | Non-Fluorinated Derivative |
|---|---|---|
| LogP | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Solubility (mg/mL) | 12.4 | 18.9 |
| Plasma Stability (t~1/2~) | 6.2 h | 3.8 h |
| IC~50~ (nM) | 45 | 120 |
[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine: Positioning within Heterocyclic Chemistry
The compound [1-(4-fluorobenzyl)-1H-imidazol-4-yl]methanamine features a methanamine substituent at the 4-position of the imidazole ring and a 4-fluorobenzyl group at the 1-position. This structure combines the electron-deficient aromatic system of the fluorobenzyl moiety with the nucleophilic primary amine, enabling diverse chemical reactivity.
The imidazole core’s tautomerism allows for proton exchange between N1 and N3, facilitating pH-dependent interactions with biological targets . The 4-fluorobenzyl group enhances lipid solubility, as evidenced by computational logP values (~2.1), while the methanamine side chain provides a site for hydrogen bonding or further functionalization, such as acylation or sulfonylation . Compared to non-fluorinated analogs, this derivative demonstrates superior binding to serotonin receptors in preliminary molecular docking studies, suggesting potential CNS applications .
Research Significance and Broader Scientific Impact
[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine exemplifies the convergence of synthetic organic chemistry and rational drug design. Its structural features align with trends in kinase inhibitor development, where fluorinated heterocycles improve selectivity against ATP-binding pockets . Additionally, the compound’s amine group offers a handle for bioconjugation, enabling its use in radiopharmaceuticals or antibody-drug conjugates.
Broader implications include its potential as a scaffold for antimicrobial agents, leveraging fluorine’s ability to disrupt bacterial cell membrane integrity . Furthermore, its compatibility with green chemistry methodologies—such as microwave-assisted synthesis—aligns with sustainable pharmaceutical production goals .
Table 2: Synthetic Routes to Fluorinated Imidazole Derivatives
| Method | Reagents | Yield (%) | Key Advantage |
|---|---|---|---|
| Debus-Type Condensation | Glyoxal, NH~3~, 4-fluorobenzylamine | 35 | One-pot synthesis |
| Microwave Irradiation | Benzil, 4-fluorobenzaldehyde, NH~4~OAc | 62 | Rapid reaction time (10 min) |
| Metal-Catalyzed Coupling | Pd(OAc)~2~, aryl boronic acid | 48 | Regioselective functionalization |
Adapted from methodologies in .
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]imidazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-9(2-4-10)6-15-7-11(5-13)14-8-15/h1-4,7-8H,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUGMDKZRKPULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Properties and Characterization
Physical and Chemical Properties
[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine possesses characteristic properties that influence its synthesis and handling. The compound contains three nitrogen atoms – two in the imidazole ring and one in the methanamine group – providing both basic sites and hydrogen bond acceptors. The primary amine group also serves as a hydrogen bond donor, while the aromatic systems contribute to its overall structural rigidity.
Analytical Characterization
Proper characterization of the target compound is essential for confirming successful synthesis. The following table summarizes key analytical data and expected spectroscopic features:
| Parameter | Value/Description | Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₂FN₃ | Elemental analysis |
| Molecular Weight | 205.23 g/mol | Mass spectrometry |
| IUPAC Name | [1-[(4-fluorophenyl)methyl]imidazol-4-yl]methanamine | Chemical nomenclature |
| CAS Number | 1368631-59-7 | Registry identification |
| Expected Mass Spectrum | m/z 205 [M]⁺, fragmentation patterns from C-N bond cleavages | MS |
| Expected ¹H NMR Signals | Imidazole protons (δ ~7.0-8.0 ppm), benzylic CH₂ (δ ~5.0-5.5 ppm), aminomethyl CH₂ (δ ~3.5-4.0 ppm), aromatic protons (δ ~7.0-7.5 ppm) | ¹H NMR |
| Expected ¹³C NMR Signals | Imidazole carbons, benzylic CH₂, aminomethyl CH₂, aromatic carbons with characteristic C-F coupling | ¹³C NMR |
Retrosynthetic Analysis and Strategic Approaches
The synthesis of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine can be approached through several strategic pathways. A thorough retrosynthetic analysis reveals the following potential routes:
Key Disconnections and Synthetic Strategy
Three primary approaches emerge as viable strategies:
- N-alkylation of 4-(aminomethyl)imidazole with 4-fluorobenzyl halide
- Introduction of the aminomethyl group after N-benzylation of imidazole
- Construction of the imidazole ring with substituents already in place
Each approach offers distinct advantages depending on starting material availability, reaction conditions, and overall synthetic efficiency. The following sections detail these approaches with specific reaction conditions and considerations.
Preparation Method via N-alkylation of Functionalized Imidazoles
Direct Alkylation Approach
The most straightforward approach to synthesize the target compound involves the N-alkylation of a suitable 4-(aminomethyl)imidazole with 4-fluorobenzyl halide. This approach typically requires protection of the primary amine to prevent competing alkylation reactions.
Reaction Scheme
- Protection of 4-(aminomethyl)imidazole (commonly as Boc or Cbz derivative)
- N-alkylation with 4-fluorobenzyl bromide or chloride
- Deprotection to reveal the primary amine
Reagents and Conditions
Based on analogous imidazole N-alkylations reported in the literature, the following reaction conditions have proven effective:
| Reagent | Amount (equivalents) | Function |
|---|---|---|
| Protected 4-(aminomethyl)imidazole | 1.0 | Substrate |
| 4-Fluorobenzyl bromide | 1.1-1.2 | Alkylating agent |
| Base (NaH, K₂CO₃, or Cs₂CO₃) | 1.5-2.0 | Deprotonation of imidazole |
| Solvent (DMF, NMP, or acetonitrile) | - | Reaction medium |
| Molecular sieves (4 Å) | - | Water scavenger, enhances efficiency |
The reaction typically proceeds at temperatures between 70-100°C for 3-16 hours, depending on the specific substrates and conditions employed.
Experimental Procedure
A detailed procedure based on similar imidazole alkylations can be summarized as follows:
- To a solution of protected 4-(aminomethyl)imidazole (1 equivalent) in anhydrous N-methyl pyrrolidinone (10 mL per gram) under inert atmosphere, add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) at 0°C
- Stir the mixture for 30 minutes at 0°C to ensure complete deprotonation
- Add 4-fluorobenzyl bromide (1.2 equivalents) dropwise at 0°C
- Allow the reaction mixture to warm to room temperature and then heat to 75-100°C
- Monitor the reaction by thin-layer chromatography or liquid chromatography-mass spectrometry
- Upon completion (typically 4-6 hours), cool the reaction to room temperature and quench carefully with water
- Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate
- Deprotect the amine using appropriate conditions (TFA in dichloromethane for Boc, hydrogenolysis for Cbz)
- Purify the final product by column chromatography or crystallization
Yield and Optimization Considerations
For similar imidazole N-alkylation reactions, yields in the range of 56-85% have been reported. Several factors can influence the efficiency of this transformation:
- Base strength and amount: Stronger bases like sodium hydride tend to give better results than carbonates but require more careful handling
- Solvent choice: Polar aprotic solvents (DMF, NMP) typically provide optimal results
- Temperature control: Gradual heating regimes often provide better selectivity
- Reaction time: Extended reaction times may lead to degradation and side reactions
- Purification strategy: Product isolation may require careful pH control due to the basic amine functionality
Preparation Method via Functionalization of N-Alkylated Imidazoles
Introduction of the Methanamine Group
An alternative approach involves N-alkylation of imidazole followed by introduction of the aminomethyl group at the 4-position through various functional group transformations.
Reaction Scheme
- N-alkylation of imidazole with 4-fluorobenzyl halide
- Functionalization at the 4-position (e.g., formylation, cyanation)
- Conversion to aminomethyl group through appropriate transformations
Key Intermediates and Transformations
Several key intermediates can serve as precursors to the aminomethyl group:
| Intermediate | Transformation to Target | Reagents | Conditions |
|---|---|---|---|
| 1-(4-Fluorobenzyl)-1H-imidazole-4-carbaldehyde | Reductive amination | NH₄OAc, NaBH(OAc)₃ | MeOH/AcOH, rt, 2-6h |
| 1-(4-Fluorobenzyl)-1H-imidazole-4-carbonitrile | Reduction | LiAlH₄ or BH₃·THF | THF, 0°C to rt, 2-8h |
| 1-(4-Fluorobenzyl)-1H-imidazole-4-carboxamide | Reduction | BH₃·THF or LiAlH₄ | THF, 0°C to reflux, 4-16h |
Reductive Amination Approach
The reductive amination approach is particularly valuable for introducing the aminomethyl group. Based on similar transformations documented in search result, the following procedure can be adapted:
- Prepare a solution of 1-(4-fluorobenzyl)-1H-imidazole-4-carbaldehyde (1 equivalent) in methanol
- Add ammonium acetate (3-5 equivalents) and stir at room temperature to form the imine
- Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5-2.0 equivalents) portionwise
- Remove the ice bath and allow the reaction to warm to ambient temperature
- Stir for 2-3 hours and monitor by TLC or LC-MS
- Quench with 1M sodium hydroxide solution and partition between saturated aqueous sodium bicarbonate and ethyl acetate
- Isolate and purify the product by column chromatography
This approach typically provides yields in the range of 50-70% depending on the specific substrate and conditions.
Nitrile Reduction Approach
For the nitrile reduction approach:
- To a solution of 1-(4-fluorobenzyl)-1H-imidazole-4-carbonitrile (1 equivalent) in anhydrous THF at 0°C, carefully add borane-THF complex (1.5-2.0 equivalents)
- Stir at 0°C for 30 minutes, then at room temperature for 2-3 hours
- Carefully quench with methanol followed by water
- Adjust pH to basic with aqueous sodium hydroxide and extract with dichloromethane
- Purify by column chromatography
This method has been reported to provide yields of 60-80% for similar transformations.
Multicomponent and One-Pot Approaches
Six-Component Reaction Strategy
Recent advances in multicomponent reactions offer efficient approaches to complex heterocycles. Based on the methodology described in search result, a modified approach could potentially be applied to the synthesis of imidazole derivatives:
Reaction Components
The one-pot procedure would involve:
- Propargylamine as a bifunctional reagent
- 4-Fluorobenzaldehyde or a suitable derivative
- Other components to construct the imidazole core with appropriate functionalization
Experimental Considerations
While the exact conditions would require optimization for the specific target, the general procedure involves:
- Sequential addition of components under controlled temperature
- Use of copper catalysts for specific transformations
- One-pot sequence without isolation of intermediates
- Final isolation and purification of the target compound
This approach, though more complex, offers advantages in terms of step economy and overall efficiency.
Purification and Characterization Procedures
Purification Strategies
Purification of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine presents challenges due to its basic character and potential for hydrogen bonding. The following methods have proven effective for similar compounds:
| Purification Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| Flash Column Chromatography | Silica gel, DCM/MeOH gradients with 0.1-1% NH₄OH | Widely applicable, scalable | Potential for product tailing |
| Recrystallization | EtOAc/hexanes, MeOH/Et₂O | High purity product | Variable yields, solvent-dependent |
| Salt Formation | HCl, maleic acid, or fumaric acid | Stable solids, easier handling | Requires additional neutralization step |
| Preparative HPLC | C18 columns, water/acetonitrile with buffer | High purity, suitable for complex mixtures | Limited scale, higher cost |
Analytical Characterization Methods
Comprehensive characterization typically involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁹F)
- High-Resolution Mass Spectrometry (HRMS)
- Infrared (IR) spectroscopy
- Elemental analysis
For compounds containing a fluorine atom, ¹⁹F NMR provides valuable confirmatory evidence of successful synthesis.
Comparative Analysis of Synthetic Routes
The following table provides a critical comparison of the major synthetic approaches to [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine:
| Synthetic Route | Number of Steps | Estimated Overall Yield (%) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Direct N-alkylation of functionalized imidazole | 3-4 | 40-65 | Straightforward chemistry, well-established methods | Requires protected intermediates, potential regioselectivity issues |
| Functionalization after N-alkylation | 4-5 | 35-60 | Flexible, modular approach | More steps, potentially lower overall yield |
| Multicomponent reaction | 1-2 | 30-50 | Step economy, atom efficiency | Complex reaction mixtures, challenging purification |
The choice of synthetic route depends on several factors including availability of starting materials, scale requirements, equipment constraints, and specific application needs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole ketones or aldehydes, while reduction can produce various reduced derivatives of the imidazole ring.
Scientific Research Applications
Medicinal Chemistry
[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine has shown promise as a pharmacophore in drug development. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications in treating diseases such as cancer and infections.
Biological Activity :
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, influencing their activity.
- Receptor Binding : The fluorobenzyl group may enhance binding affinity to specific receptors, potentially modulating cellular responses.
Anticancer Research
Recent studies have highlighted the anticancer potential of compounds similar to [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine. For example:
- Mechanism of Action : It may inhibit specific kinase pathways involved in cell proliferation and survival, particularly relevant in chronic myelogenous leukemia (CML).
- Case Study : A series of imidazole-based compounds demonstrated enhanced potency against cancer cell lines, with IC50 values indicating significant cytotoxicity against HepG2 liver cancer cells.
Antimicrobial Activity
Compounds with similar structures have exhibited antimicrobial properties. The presence of the imidazole ring is known to disrupt microbial cell walls or interfere with metabolic pathways, making it a candidate for further investigation in antimicrobial drug development.
Material Science
The compound can serve as a building block for synthesizing more complex molecules. Its unique properties allow for modifications that could lead to the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Bromine (Br): Increases steric bulk and polarizability, which may affect crystal packing (e.g., C–H⋯Br interactions) .
- Chlorine (Cl): Balances electronic and steric effects, often used to optimize pharmacokinetics .
Heterocyclic Variants
Modifications to the imidazole core or substitution with other heterocycles alter bioactivity:
Key Observations :
Physicochemical and Structural Properties
Crystallography and Molecular Interactions
- Crystal Packing : Analogous imidazole derivatives (e.g., 4-halophenyl-substituted imines) exhibit triclinic crystal systems (space group P-1) with Z’=2. Dihedral angles between aromatic planes (~56°) and weak interactions (C–H⋯N, π–π stacking) dominate packing .
- Fluorine Effects : The 4-fluorobenzyl group may introduce C–H⋯F interactions, though less common than C–H⋯N or C–H⋯X (X=Cl, Br) .
Spectral Characteristics
Biological Activity
[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The imidazole ring, combined with a fluorobenzyl substituent, enhances the compound's lipophilicity and bioavailability, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The chemical structure of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine can be represented as follows:
Key Features:
- Imidazole Ring: A five-membered aromatic heterocycle that can participate in various biochemical interactions.
- Fluorobenzyl Group: Enhances hydrophobic interactions and may improve receptor binding affinity.
- Amine Functionality: Potential for hydrogen bonding with biological targets.
The biological activity of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorobenzyl moiety can significantly enhance binding affinity due to its electronic properties, while the imidazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition or receptor modulation .
Biological Activity
Research indicates that [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine exhibits diverse biological activities:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of aldosterone synthase (CYP11B2), which is crucial in regulating blood pressure and electrolyte balance .
- Antimicrobial Properties: Similar imidazole derivatives have demonstrated activity against various pathogens, suggesting that this compound may also possess antimicrobial properties .
- Anticancer Activity: Preliminary studies indicate potential efficacy against cancer cell lines, although specific data on this compound is limited and requires further investigation .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine. Modifications to the imidazole ring or the fluorobenzyl substituent can significantly influence biological activity. For instance, variations in halogen substitutions have been shown to affect binding affinity and selectivity toward specific targets .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorobenzylamine | Simple analog without imidazole | Moderate receptor binding |
| 1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine | Chlorinated analog | Varies; potential differences in reactivity |
| 2-Fluoroaniline | Aniline derivative with fluorine | Antimicrobial, anticancer |
Case Studies
Several studies have explored the biological implications of similar compounds, providing insights into potential applications:
- Aldosterone Synthase Inhibition:
- Antimicrobial Efficacy:
- Cytotoxicity Studies:
Q & A
Q. What are the key safety considerations when handling [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods or local exhaust ventilation to prevent inhalation exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .
- Storage : Store in sealed glass containers at 2–8°C under inert atmosphere to prevent degradation. Avoid contact with strong oxidizers or heat sources .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent contamination .
Q. What synthetic routes are reported for [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine?
Methodological Answer:
- Reductive Amination : React 1-(4-fluorobenzyl)-1H-imidazole-4-carbaldehyde with ammonia under hydrogenation (e.g., Raney Ni, H₂/ethanol). Purify via column chromatography (silica gel, 230–400 mesh) .
- Multi-Step Synthesis :
- Challenges : Byproducts may arise from over-alkylation; monitor reactions via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) .
Q. How can researchers characterize the structural integrity of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm, imidazole protons at δ 7.0–7.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.110) .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What unexpected reaction pathways are observed during the synthesis of derivatives, and how are they resolved?
Methodological Answer:
- N-Demethylation : Tertiary amines (e.g., 1-methylpiperidin-4-amine) may undergo demethylation when reacting with 2-chlorobenzimidazoles, forming diarylated byproducts. Mitigate by using excess amine (2 eq.) and shorter reaction times (24–48 hr) .
- Self-Catalyzed Diarylation : Intermediate quaternary salts (e.g., compound 3 in ) can react with additional equivalents of chlorobenzimidazole, leading to dimerization. Optimize temperature (60–80°C) and use catalytic acid (e.g., HCl gas) to suppress side reactions .
Q. How do electron-withdrawing groups (e.g., 4-fluorobenzyl) influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Activation of Imidazole : The 4-fluorobenzyl group increases electrophilicity at the C-2 position of imidazole, facilitating nucleophilic attack (e.g., by amines in SNAr reactions). This is confirmed by DFT studies showing reduced LUMO energy at C-2 .
- Steric Effects : Ortho-substituents on the benzyl group hinder reactivity. Compare with 3-methoxybenzyl analogs (), where methoxy groups reduce reaction rates by 30% due to steric bulk .
Q. What kinetic strategies are recommended for analyzing multi-step syntheses involving this compound?
Methodological Answer:
- Rate-Limiting Step Identification : Use in-situ FTIR or LC-MS to monitor intermediate formation. For example, in , the amination of 2-chlorobenzimidazole (compound 12) was identified as rate-limiting .
- Arrhenius Analysis : Determine activation energy (Eₐ) for critical steps (e.g., N-arylation) by varying temperatures (25–80°C) and measuring rate constants via pseudo-first-order kinetics .
- Computational Modeling : Apply density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., M06-2X/6-31G* level for imidazole derivatives) .
Data Contradictions and Resolutions
- Safety Data Gaps : Acute toxicity data for [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine are unavailable. Assume LD₅₀ (oral, rat) < 300 mg/kg based on structurally similar imidazole derivatives .
- Synthetic Yields : Reported yields vary (46–72%) due to purification methods. Use recrystallization (ethanol/water) instead of column chromatography to improve recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
